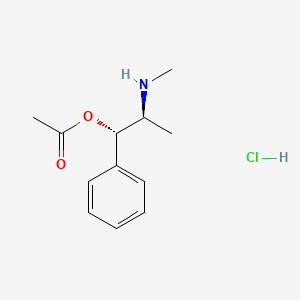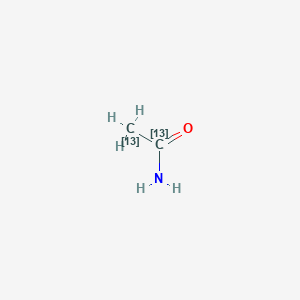![molecular formula C₁₁H₁₃ClN₂ B1146021 1,2,3,4-四氢嘧啶并[1,2-a]吲哚盐酸盐 CAS No. 42456-83-7](/img/structure/B1146021.png)
1,2,3,4-四氢嘧啶并[1,2-a]吲哚盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is a heterocyclic compound with the molecular formula C11H12N2•HCl. It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines elements of both pyrimidine and indole, making it a valuable building block in synthetic chemistry .
科学研究应用
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
It is known that pyrimido[1,2-a]indoles, a class of compounds to which this molecule belongs, are widely represented in the chemistry of natural products and play important roles in various physiological processes .
Mode of Action
The reaction mechanism of similar compounds includes a buchwald–hartwig coupling promoted by base, an intramolecular nucleophilic addition of nh group at a с≡n bond that leads to the formation of the respective 2-amino -n - (2-cyanophenyl)indole and, finally, an intramolecular cyclization involving amino and nitrile groups .
Biochemical Pathways
It is known that pyrimido[1,2-a]indoles can exhibit antifungal and hypoglycemic activity, as well as be effective in the treatment of atherosclerosis .
Result of Action
It is known that pyrimido[1,2-a]indoles can be useful starting materials for the synthesis of other biologically active molecules .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, leading to the modulation of proteolytic activity. This interaction can affect the breakdown of proteins and peptides, impacting various physiological processes . Additionally, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses .
Cellular Effects
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can modulate the expression of genes involved in metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can bind to transcription factors, altering their ability to regulate gene expression . These molecular interactions contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride remains stable under specific conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, resulting in reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved physiological outcomes . At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction . Understanding the dosage-dependent effects of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, affecting energy production and cellular metabolism . Additionally, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can impact the synthesis and degradation of specific metabolites, altering their concentrations within cells .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside, it can bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can be synthesized through several methods. One common approach involves the condensation of 1,2,3,4-tetrahydropyrimidine with indole derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of 1,2,3,4-tetrahydropyrimido[1,2-a]indole hydrochloride may involve large-scale batch reactions using similar condensation techniques. The process is optimized for yield and purity, often employing advanced purification methods such as recrystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex heterocyclic structures.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iminoindolinylidenemalononitriles, while substitution reactions can produce various substituted indole derivatives .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its use in alkaloid synthesis and studies on neurodegenerative diseases.
10-formyl-3-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole: Used in nucleophilic substitution reactions to form α-carboline derivatives.
Uniqueness
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is unique due to its combined pyrimidine and indole structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11;/h1-2,4-5,8,12H,3,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZMACWUFPDFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=CC=CC=C3N2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ETHANONE, 1-(3-HYDROXYBICYCLO[2.2.1]HEPT-1-YL)-, EXO- (9CI)](/img/structure/B1145951.png)




